molecular formula C14H21NO2 B13337022 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13337022
M. Wt: 235.32 g/mol
InChI Key: JAVWGVQUGJAUGC-UHFFFAOYSA-N
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Description

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. It features a cyclopentanol core substituted with a (4-methoxybenzyl)aminomethyl group. The 4-methoxybenzyl (PMB) group is a well-known and versatile protecting group in multi-step synthetic routes, particularly for carboxylic acids and other functional groups . Its utility stems from its stability under a wide range of reaction conditions and the availability of multiple orthogonal methods for its clean removal under mild conditions, such as with mild oxidants or acids . Compounds with structurally similar cyclopentane backbones functionalized with amino and hydroxyl groups are recognized as valuable scaffolds, especially in the development of peptidomimetics and novel β-amino acids . These constrained analogs can lead to peptides with enhanced biostability and distinct secondary structures, making them crucial for pharmaceutical development and materials science . As such, this compound may serve as a key synthetic intermediate or building block for constructing more complex molecular architectures. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[[(4-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-6-4-12(5-7-13)10-15-11-14(16)8-2-3-9-14/h4-7,15-16H,2-3,8-11H2,1H3

InChI Key

JAVWGVQUGJAUGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2(CCCC2)O

Origin of Product

United States

Preparation Methods

Analytical Characterization

Research Outcomes and Applications

  • The compound serves as a key intermediate in the synthesis of pharmacologically active molecules such as nicardipine, where it contributes to calcium channel blocking activity.
  • Its functional groups allow for further chemical modifications, including oxidation of the hydroxyl to ketones or substitution reactions on the amino group, expanding its utility in medicinal chemistry and material science.
  • Stereoselective synthesis methods, such as those involving sulfinyl imines and organozinc reagents, provide routes to enantiomerically enriched amino alcohols, which are important for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the aminomethyl group.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Properties/Applications
1-[(Benzylamino)methyl]cyclopentan-1-ol 1310294-44-0 C₁₃H₁₉NO 205.3 Benzylamino Cataloged as a life science reagent; high purity grades available.
1-[(Methylamino)methyl]cyclopentan-1-ol 181472-63-9 C₇H₁₅NO 129.2 Methylamino Powder form; used in small-scale organic synthesis.
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol 1498142-91-8 C₈H₁₄F₃NO 197.20 Trifluoroethylamino Fluorinated analog; potential pharmacokinetic modulation.
1-(Hydroxymethyl)cyclopentan-1-ol 74397-18-5 C₆H₁₂O₂ 116.16 Hydroxymethyl Diol structure; used in polymer or crosslinking applications.
2,5-Bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one N/A Variable Variable Aromatic ester-functionalized Exhibits mesomorphic properties (liquid crystal behavior).

Substituent Effects on Properties

  • Trifluoroethylamino (in ) adds electronegativity, which may improve metabolic stability in drug design. Methylamino () reduces steric bulk, favoring synthetic accessibility but limiting functional diversity.
  • Synthetic Challenges: The methoxy group in the target compound may require protection/deprotection strategies during synthesis, similar to procedures for methoxy-substituted cyclopentanols (e.g., 1-(4-methoxyphenyl)pent-4-en-1-one in ). Alkylation of amines (e.g., KH/MeI in THF for dibenzylamine derivatives ) is a common step for introducing substituents.

Research Findings and Gaps

  • Synthesis: No direct synthesis route for the target compound is documented in the evidence. However, methods for analogous compounds (e.g., photocycloadditions or amine alkylation ) provide a template.
  • Safety and Handling: Structural analogs like 1-methylcyclopentanol highlight the need for proper ventilation and protective equipment due to alcohol-related hazards.
  • Mesomorphic Properties: While 2,5-bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one exhibits liquid crystal behavior, the target compound’s linear substituents likely preclude such properties.

Biological Activity

The compound 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is a member of a class of organic compounds that exhibit significant biological activity. This article delves into its biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound features a cyclopentanol ring structure substituted with a 4-methoxybenzylamino group. This unique configuration is believed to contribute to its biological activity by influencing how the compound interacts with enzymes and receptors within biological systems.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13_{13}H17_{17}N1_{1}O2_{2}
Molecular Weight219.28 g/mol
Functional GroupsHydroxyl (-OH), Amino (-NH2_2), Aromatic
SolubilitySoluble in organic solvents

Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. The methoxybenzyl group is particularly notable for its ability to enhance binding affinity to target sites, which may lead to increased pharmacological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, effective against a range of pathogens. Its structural similarity to known antimicrobial agents allows for hypothesized interactions with bacterial cell walls or metabolic pathways.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted in various studies. Its mechanism may involve the inhibition of tubulin polymerization, similar to other compounds that target the colchicine-binding site on tubulin .

Case Studies

  • Anticancer Efficacy : A study demonstrated that analogs of this compound showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and Hs 578T). The results indicated a dose-dependent induction of apoptosis, measured by increased caspase-3 activity .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1-(2-Methylphenyl)-2-(aminomethyl)-cyclopentan-1-olLowModerate
2-(Aminomethyl)-cyclopentan-1-olHighLow

Q & A

Q. What are the optimal synthetic routes for 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination between cyclopentanone and 4-methoxybenzylamine. Key steps:
  • Step 1 : Condensation of cyclopentanone with 4-methoxybenzylamine in a polar aprotic solvent (e.g., THF) under inert atmosphere.
  • Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
  • Optimization : Adjusting pH (6.5–7.5 for NaBH3CN), temperature (25–40°C), and stoichiometry (1:1.2 ketone:amine) improves yield (>75%) and minimizes by-products like over-alkylated amines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%).

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H/13C NMR to confirm connectivity and stereochemistry (e.g., coupling constants for cyclopentanol chair conformers) .
  • Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion ([M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (O-H stretch ~3300 cm⁻¹, C-N stretch ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .
  • Biological Assays : Compare enantiomers in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies. For example, the (R,R)-isomer may show 10-fold higher affinity for serotonin receptors due to optimal hydrogen bonding with Asp114 .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and enantioselectivity .

Q. What are the mechanistic implications of the 4-methoxybenzyl group in modulating reactivity and target interactions?

  • Methodological Answer :
  • Electron-Donating Effects : The para-methoxy group enhances π-π stacking with aromatic residues (e.g., Phe330 in CYP450 enzymes) and stabilizes transition states in oxidation reactions .
  • Comparative Studies : Synthesize analogs with meta-methoxy or chloro substituents. For example, replacing 4-methoxy with 3-methoxy reduces metabolic stability (t1/2 from 4.2 h to 1.8 h in liver microsomes) .
  • Structure-Activity Relationships (SAR) : Use radiolabeled analogs (e.g., 14C-tagged) to quantify binding kinetics via surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with matched cell lines (e.g., HEK293 vs. CHO).
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results (e.g., unintended kinase inhibition) .

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